molecular formula C24H24N2O4 B15165699 N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide

N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide

Cat. No.: B15165699
M. Wt: 404.5 g/mol
InChI Key: MPESWPYJWFPIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide is a bisamide compound featuring a central methanediyl group bridging two benzamide moieties, substituted with ethoxy and methoxy groups on the phenyl ring. Below, we compare this compound with structurally related bisamides, focusing on molecular geometry, substituent effects, synthesis, and functional properties.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[benzamido-(4-ethoxy-3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H24N2O4/c1-3-30-20-15-14-19(16-21(20)29-2)22(25-23(27)17-10-6-4-7-11-17)26-24(28)18-12-8-5-9-13-18/h4-16,22H,3H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MPESWPYJWFPIIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzamides .

Scientific Research Applications

N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Molecular Structure and Crystallographic Comparisons

Core Bisamide Framework

The target compound shares a bisamide backbone with derivatives like N,N-(ethane-1,1-diyl)dibenzamide (C₁₆H₁₆N₂O₂), which has an ethane bridge instead of a methanediyl group. The ethane bridge introduces greater flexibility, reducing planarity compared to the rigid methanediyl-linked target compound .

Table 1: Crystallographic Parameters
Compound Space Group a (Å) b (Å) c (Å) V (ų) Z R-factor
N,N-(ethane-1,1-diyl)dibenzamide P2₁2₁2₁ 9.370 10.265 15.863 1525.8 4 0.0753
N,N′-(4,5-Dichloro-o-phenylene)dibenzamide Not reported - - - - - -
  • Key Insight : The methanediyl group in the target compound likely results in a more compact crystal lattice due to reduced conformational freedom compared to ethane-bridged analogs.

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups

  • Chlorine Substituents : In N,N′-(4,5-Dichloro-o-phenylene)dibenzamide , electron-withdrawing Cl groups reduce electron density, possibly enhancing thermal stability and altering biological activity .
  • Methyl Groups : N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(4-methylbenzamide) (C₂₅H₂₆N₂O₄) incorporates methyl groups on benzamide, increasing steric hindrance and hydrophobicity .
Table 2: Substituent Impact on Properties
Compound Substituents Key Effects
Target Compound 4-ethoxy, 3-methoxy Enhanced polarity, H-bonding
N,N′-(4,5-Dichloro-o-phenylene)dibenzamide 4,5-dichloro Increased thermal stability
N,N’-(2-oxoethane-1,1-diyl)dibenzamide Oxo group Higher reactivity in nucleophilic additions

Condensation Reactions

  • Target Compound : Likely synthesized via acid-catalyzed condensation of benzamide derivatives with aldehydes, similar to N,N’-(2,2-dihydroxyethane-1,1-diyl)dibenzamide (6), which forms in water or alcohols under HCl catalysis .
  • Thioamide Variants : N,N’-(propane-1,2-diyldicarbamothioyl)dibenzamide requires thiourea derivatives, introducing sulfur for altered electronic properties .

Anion Binding and Catalysis

    Biological Activity

    N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide is a synthetic compound that has recently attracted attention in the fields of medicinal chemistry and biochemistry. Characterized by its unique structural features, including two benzamide groups linked by a methanediyl bridge, it possesses ethoxy and methoxy substituents that may enhance its biological activity. This article outlines the biological activities associated with this compound, including its potential therapeutic properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C18H20N2O3
    • Molecular Weight : 312.36 g/mol
    • IUPAC Name : this compound

    The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes within biological pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways, although the exact mechanisms remain under investigation.

    1. Anti-inflammatory Activity

    Research indicates that this compound exhibits significant anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use in treating inflammatory diseases.

    2. Anticancer Properties

    The compound is also being studied for its anticancer effects, particularly against breast cancer cell lines like MCF-7. In vitro studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation, potentially through the modulation of cell cycle-related proteins and pathways .

    Case Studies

    A series of studies have been conducted to evaluate the biological effects of this compound:

    StudyFindings
    Study 1Demonstrated significant reduction in inflammatory markers in vitro.
    Study 2Showed inhibition of MCF-7 cell proliferation with IC50 values indicating potency.
    Study 3Investigated gene expression changes related to apoptotic pathways upon treatment with the compound.

    Metabolomic Analysis

    Metabolomic studies have revealed that exposure to this compound alters metabolic pathways associated with oxidative stress and cellular proliferation. The compound's effects on metabolite profiles suggest a potential for therapeutic applications in diseases characterized by oxidative stress .

    Synthesis and Industrial Applications

    The synthesis of this compound typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzamide under controlled conditions to ensure high purity and yield. The potential for industrial applications includes its use as an intermediate in pharmaceutical synthesis due to its bioactive properties.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.